molecular formula C9H11N3 B2866033 2-Amino-4-(dimethylamino)benzonitrile CAS No. 28340-63-8

2-Amino-4-(dimethylamino)benzonitrile

Cat. No.: B2866033
CAS No.: 28340-63-8
M. Wt: 161.208
InChI Key: WUSHGMMTXAGGMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylamino)benzonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with ammonia in the presence of iodine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product . The reaction conditions include:

    Solvent: Dimethylformamide (DMF)

    Temperature: Room temperature

    Reagents: Aqueous ammonia, iodine, sodium thiosulfate (to remove excess iodine), and chloroform (for extraction)

Industrial Production Methods

Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Chemical Reactions Analysis

2-Amino-4-(dimethylamino)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Toluene, ethanol, water

Scientific Research Applications

2-Amino-4-(dimethylamino)benzonitrile is extensively used in scientific research due to its unique photophysical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)benzonitrile involves intramolecular charge transfer (ICT) upon photo-excitation. The dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This process is influenced by the solvent polarity, with polar solvents enhancing the charge transfer and leading to a red-shifted fluorescence band .

Comparison with Similar Compounds

2-Amino-4-(dimethylamino)benzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual fluorescence and the ability to undergo significant intramolecular charge transfer, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-amino-4-(dimethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSHGMMTXAGGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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